molecular formula C20H21N3O2 B2741295 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate CAS No. 318284-33-2

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate

Cat. No. B2741295
CAS RN: 318284-33-2
M. Wt: 335.407
InChI Key: DIHUOJNUEBXHSF-UHFFFAOYSA-N
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Description

The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The 1,3,5-trimethyl-1H-pyrazol-4-yl group is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would contribute a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The phenyl N-phenylcarbamate part would consist of a carbamate group attached to a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study, hydrazine-coupled pyrazoles (including compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Its mechanism of action involves inhibiting essential enzymes in the parasite.

Antimalarial Activity

Malaria, caused by Plasmodium species, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) also exhibited promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, suggesting its potential as an antimalarial agent . Further studies are needed to explore its mode of action and safety profile.

Cytochrome P450 Inhibition

Pyrazole derivatives have been investigated for their interactions with cytochrome P450 (CYP) enzymes. Although specific data on our compound are scarce, understanding its impact on CYPs is crucial for drug metabolism and potential drug-drug interactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-19(15(2)23(3)22-14)13-16-9-11-18(12-10-16)25-20(24)21-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUOJNUEBXHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate

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